molecular formula C11H17NO4 B028881 tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate CAS No. 125988-01-4

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

Cat. No.: B028881
CAS No.: 125988-01-4
M. Wt: 227.26 g/mol
InChI Key: CCQZKUWBWPJBPY-MRVPVSSYSA-N
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Description

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, a hydroxyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a tert-butyl ester with a cyano group-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize advanced technologies such as flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a diketone, while reduction of the cyano group yields an amine derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be used in the development of pharmaceuticals due to its potential bioactivity. It can serve as a building block for the synthesis of drug candidates with specific biological targets .

Industry: In the industrial sector, tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate
  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxoheptanoate
  • tert-Butyl ®-6-Cyano-5-hydroxy-3-oxooctanoate

Uniqueness: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZKUWBWPJBPY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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